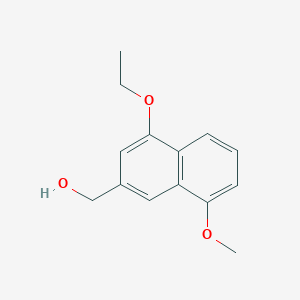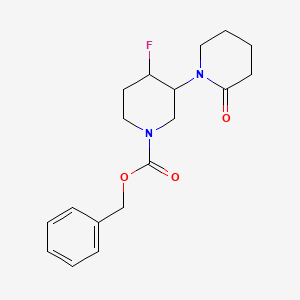
(3,5-dichloro-4-methylsulfonylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dichloro-4-methylsulfonylphenyl)methanol is an organic compound characterized by the presence of two chlorine atoms, a methylsulfonyl group, and a hydroxyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichloro-4-methylsulfonylphenyl)methanol typically involves the chlorination of 4-methylsulfonylphenylmethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 3 and 5 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-dichloro-4-methylsulfonylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or the methylsulfonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or demethylsulfonylated derivatives.
Substitution: Formation of substituted phenylmethanol derivatives with various functional groups.
Applications De Recherche Scientifique
(3,5-dichloro-4-methylsulfonylphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3,5-dichloro-4-methylsulfonylphenyl)methanol involves its interaction with specific molecular targets. The presence of chlorine atoms and the methylsulfonyl group can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyl group allows for hydrogen bonding and interaction with enzymes or receptors, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,5-dichloro-4-methylphenyl)methanol
- (3,5-dichloro-4-methylsulfonylphenyl)ethanol
- (3,5-dichloro-4-methylsulfonylphenyl)acetone
Uniqueness
(3,5-dichloro-4-methylsulfonylphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine atoms and a methylsulfonyl group on the phenyl ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C8H8Cl2O3S |
|---|---|
Poids moléculaire |
255.12 g/mol |
Nom IUPAC |
(3,5-dichloro-4-methylsulfonylphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O3S/c1-14(12,13)8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 |
Clé InChI |
KHRLPLQDVAPGTJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=C(C=C1Cl)CO)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester](/img/structure/B8592713.png)



![1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B8592733.png)
dimethyl-](/img/structure/B8592740.png)
![ethyl 4-[2-(1H-imidazol-1-yl)acetamido]benzoate](/img/structure/B8592741.png)
![N-[4-(1-butyl-5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide](/img/structure/B8592755.png)



